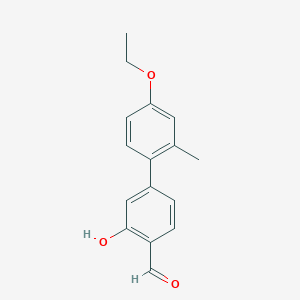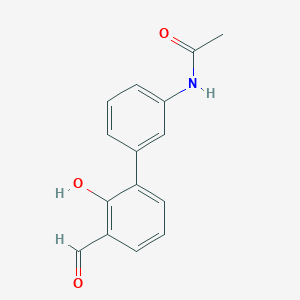
6-(3-Acetylaminophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Acetylaminophenyl)-2-formylphenol, 95% (6-AAPF-95) is a chemical compound with a wide range of applications, from pharmaceuticals to cosmetics. It is a derivative of phenol, an aromatic organic compound with a wide range of uses in industry and medicine. 6-AAPF-95 is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C. It is a relatively stable compound with a moderate vapor pressure and a low water solubility.
Applications De Recherche Scientifique
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as an analytical reagent, as a catalyst in organic synthesis, and as a starting material for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals.
Mécanisme D'action
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biologically active properties. It is known to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, and thus can act as an anti-inflammatory agent. It also has antioxidant and antifungal activity, and can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Biochemical and Physiological Effects
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase and thus can act as an anti-inflammatory agent. It also has antioxidant activity, which can help to protect cells from oxidative damage. In addition, it can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a moderate vapor pressure and low water solubility. In addition, it is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C, making it easy to handle and store. On the other hand, it is a relatively expensive compound, and its effects on biological systems are still not fully understood.
Orientations Futures
There are a number of potential future directions for research on 6-(3-Acetylaminophenyl)-2-formylphenol, 95%. One area of research is to further investigate its effects on biological systems, including its effects on inflammation and oxidative stress. Another potential direction is to explore its potential applications in the development of novel pharmaceuticals and other specialty chemicals. Additionally, further research into its mechanism of action and its interactions with other compounds could help to reveal new ways in which it can be used. Finally, research into its synthesis and production could help to reduce costs and improve efficiency.
Méthodes De Synthèse
6-(3-Acetylaminophenyl)-2-formylphenol, 95% is synthesized from phenol and acetic anhydride in a two-step process. In the first step, phenol is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form 6-acetylaminophenol. This compound is then reacted with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form 6-(3-Acetylaminophenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-13-6-2-4-11(8-13)14-7-3-5-12(9-17)15(14)19/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDMYCNGHWWZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685222 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1261919-23-6 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

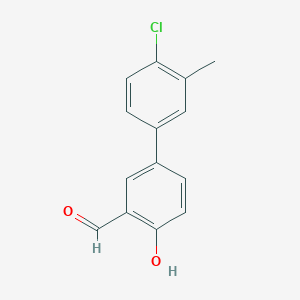


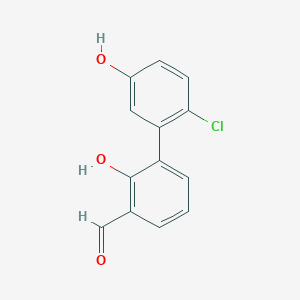




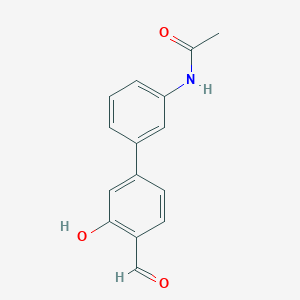


![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

